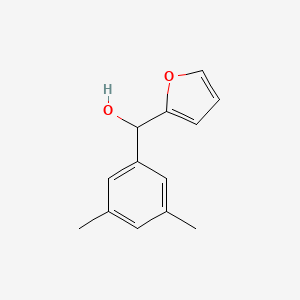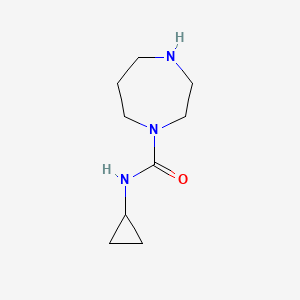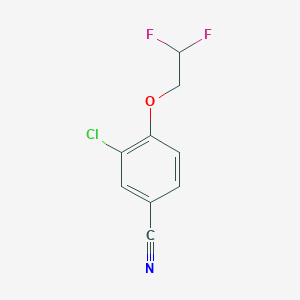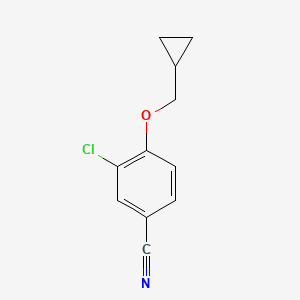
(4-Bromo-2-nitrophenyl)methyl sulfide
Descripción general
Descripción
(4-Bromo-2-nitrophenyl)methyl sulfide: is an organic compound characterized by the presence of a bromine atom, a nitro group, and a sulfide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the nitration of 4-bromotoluene to produce 4-bromo-2-nitrotoluene, followed by the conversion of the methyl group to a sulfide using appropriate reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Análisis De Reacciones Químicas
(4-Bromo-2-nitrophenyl)methyl sulfide: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to carboxylic acids.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4-bromo-2-aminophenyl methyl sulfide.
Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Iron powder and hydrochloric acid (Fe/HCl).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous solution.
Major Products Formed:
Nitroso compounds
Carboxylic acids
Amines
Substituted phenyl sulfides
Aplicaciones Científicas De Investigación
(4-Bromo-2-nitrophenyl)methyl sulfide: has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and interaction with biological systems. The exact mechanism may vary depending on the context of its application, but it generally involves the formation of reactive intermediates and subsequent interactions with cellular components.
Comparación Con Compuestos Similares
(4-Bromo-2-nitrophenyl)methyl sulfide: can be compared with other similar compounds, such as:
4-Bromo-2-nitroaniline: Similar structure but with an amine group instead of a sulfide.
4-Bromo-2-nitrophenol: Contains a hydroxyl group instead of a sulfide.
4-Bromo-2-nitrotoluene: Similar structure but without the sulfide group.
Uniqueness: The presence of the sulfide group in This compound
Propiedades
IUPAC Name |
4-bromo-1-methylsulfanyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQIQDIAWTUKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(cyclopropylmethyl)[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B7868801.png)

![(1R,5S)-8-isobutyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B7868818.png)





![4-[(Oxolan-3-yl)methoxy]-3-(trifluoromethyl)aniline](/img/structure/B7868872.png)
